Mass Spectrometric Differentiation: Methyl‑d3 vs. Non-Deuterated (d0) N-Methylpiperazine for SIL-IS Applications
The methyl‑d3 isotopologue provides a monoisotopic mass of 103.118879 Da (free base) vs. 100.100048 Da for the non-deuterated d0 form, yielding a net mass shift of +3.01883 Da [1]. This +3 Da offset exceeds the M+2 natural abundance contribution of the d0 analyte (approximately 0.8% for C₅H₁₂N₂), ensuring that the SIL-IS signal does not overlap with the analyte isotope envelope — a critical requirement for accurate peak integration in multiple reaction monitoring (MRM) . In contrast, a ring‑d4 analog produces a +4 Da shift but alters the collision-induced dissociation (CID) fragmentation pattern, complicating transition selection [2].
| Evidence Dimension | Monoisotopic mass shift relative to d0 analyte |
|---|---|
| Target Compound Data | 103.118879 Da (free base); Δm = +3.01883 Da vs. d0 |
| Comparator Or Baseline | N-Methylpiperazine (d0): 100.100048 Da; N-Methylpiperazine-d4: 104.14 Da; N-Methylpiperazine-d8: 108.18 Da; N-Methylpiperazine-d11: 111.22 Da |
| Quantified Difference | Target provides +3 Da shift; d0 provides 0 Da; d4/d8/d11 provide +4/+8/+11 Da shifts respectively |
| Conditions | Calculated from PubChem monoisotopic mass data (free base forms). Mass spectrometry conditions: ESI+ or EI ionization. |
Why This Matters
A +3 Da mass shift avoids spectral overlap with the analyte while preserving native fragmentation, enabling robust SIL-IS quantification in LC-MS/MS bioanalytical assays — the primary procurement use case for this compound.
- [1] PubChem. 1-(Trideuteriomethyl)piperazine. PubChem CID 45785232. Monoisotopic Mass 103.118878629 Da. N-Methylpiperazine (CID 36278) monoisotopic mass 100.100048 Da. View Source
- [2] Abdel-Hay KM et al. Forensic Sci Int. 2014;237:88-95. Deuterium labeling experiments used to characterize fragment ion formation in N-methylpiperazine derivatives. View Source
